molecular formula C8H9Cl2NO3 B2394199 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride CAS No. 2288709-08-8

5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride

Cat. No.: B2394199
CAS No.: 2288709-08-8
M. Wt: 238.06
InChI Key: GWLFZZUOWIBNIU-UHFFFAOYSA-N
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Description

5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride: is an organic compound with the molecular formula C8H9Cl2NO3 It is a derivative of benzoic acid, featuring an amino group, a chloro group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride typically involves several steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and bases.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products:

    Substitution Reactions: Various substituted benzoic acids.

    Oxidation: Quinones.

    Reduction: Amines.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

Mechanism of Action

The mechanism of action of 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

5-amino-2-chloro-4-methoxybenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3.ClH/c1-13-7-3-5(9)4(8(11)12)2-6(7)10;/h2-3H,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLFZZUOWIBNIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Cl)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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